1-(Furan-3-carbonyl)pyrrolidin-3-ol
Overview
Description
1-(Furan-3-carbonyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various biological targets, but without specific studies on “1-(Furan-3-carbonyl)pyrrolidin-3-ol”, it’s difficult to identify its primary targets.
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets in various ways, such as binding to active sites or altering the conformation of target proteins .
Biochemical Pathways
Without specific information, it’s challenging to identify the exact biochemical pathways affected by “this compound”. Compounds with a pyrrolidine ring have been found to be involved in a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the body’s physiological conditions. Compounds with a pyrrolidine ring are generally well absorbed and distributed in the body .
Biochemical Analysis
Biochemical Properties
1-(Furan-3-carbonyl)pyrrolidin-3-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The furan ring can participate in π-π interactions, while the pyrrolidine ring can form hydrogen bonds with amino acid residues in proteins. This compound has been shown to interact with enzymes such as carbonyl reductase and 11β-hydroxysteroid dehydrogenase, which are involved in the metabolism of various substrates . These interactions can lead to the reduction of the carbonyl group in this compound, influencing its biochemical activity.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways. For instance, its interaction with carbonyl reductase can alter the levels of reactive oxygen species (ROS) within cells, impacting cellular metabolism and gene expression . Additionally, this compound has been shown to affect the expression of genes involved in inflammatory responses, potentially making it a candidate for anti-inflammatory therapies.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The furan ring can engage in π-π stacking with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can lead to the inhibition or activation of enzymes, such as carbonyl reductase and 11β-hydroxysteroid dehydrogenase . Additionally, the compound can influence gene expression by modulating transcription factors and signaling pathways involved in cellular responses to oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, particularly in pathways related to oxidative stress and inflammation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular metabolism and inflammation. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as carbonyl reductase and 11β-hydroxysteroid dehydrogenase . These enzymes catalyze the reduction of the carbonyl group in the compound, leading to the formation of metabolites that can further participate in biochemical reactions. The compound’s metabolism can influence metabolic flux and the levels of various metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and can bind to plasma proteins, influencing its localization and accumulation within tissues . These interactions can affect the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to localize in the cytoplasm and mitochondria, where it can interact with enzymes involved in oxidative stress and energy metabolism . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its biological activity.
Properties
IUPAC Name |
furan-3-yl-(3-hydroxypyrrolidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-8-1-3-10(5-8)9(12)7-2-4-13-6-7/h2,4,6,8,11H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBPRAZCGVEXMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.